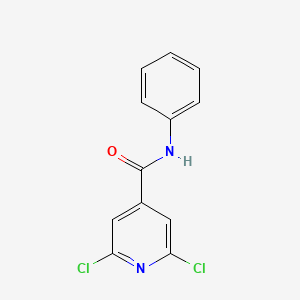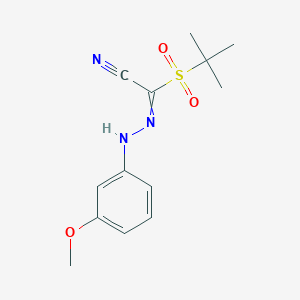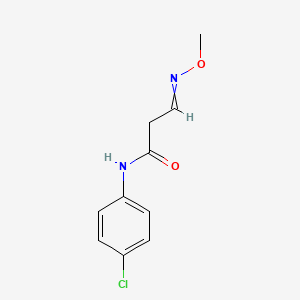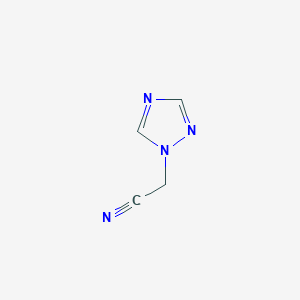
2,6-Dichloro-N-phenylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-phenylisonicotinamide is a useful research compound. Its molecular formula is C12H8Cl2N2O and its molecular weight is 267.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phase Transitions in Porous Molecular Materials
2,6-Dichloro-N-phenylisonicotinamide, as part of the compound N-phenylisonicotinamide (NPI), has been studied for its role in single-crystal to single-crystal phase transitions in bis(N-phenylisonicotinamide)silver(I) nitrate. These transitions demonstrate the cooperativity properties in porous molecular materials, highlighting the compound's significance in the study of material science and its potential applications in designing responsive and adaptable materials (Mukherjee et al., 2007).
Xanthine Oxidase Inhibitors
Another area of scientific research where derivatives of N-phenylisonicotinamide, closely related to this compound, are applied is in the development of novel xanthine oxidase inhibitors. These compounds have been evaluated for their potential in treating diseases like gout by inhibiting the enzyme responsible for uric acid production. A structure-based drug design approach led to the identification of potent inhibitors, showcasing the compound's importance in medicinal chemistry and drug development (Zhang et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of N-phenylisonicotinamide derivatives demonstrates their potential in addressing the need for new antimicrobial agents. The study of these compounds against various bacterial and fungal species highlights their relevance in the search for novel treatments against resistant microbial strains (Patel & Shaikh, 2010).
Polymerization Catalysts
In the field of polymer science, derivatives of N-phenylisonicotinamide, including those with chloro groups, have been explored as catalysts for olefin polymerization. This research is pivotal in the development of new materials with specific properties, including those required for high-strength plastics and other polymer-based materials (Schmid et al., 2001).
Antipathogenic Activity
Investigations into the antipathogenic activity of thiourea derivatives, including those related to N-phenylisonicotinamide, against bacteria capable of biofilm formation have indicated the potential of these compounds in developing treatments that target persistent infections. This research contributes significantly to understanding how chemical compounds can be designed to combat bacterial resistance and biofilm-related issues (Limban et al., 2011).
Safety and Hazards
The safety data sheets suggest that 2,6-Dichloro-N-phenylisonicotinamide can cause skin irritation and serious eye irritation . It’s also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Future Directions
The future directions for 2,6-Dichloro-N-phenylisonicotinamide could involve its use in agriculture as a potential inducer of plants’ natural immune system . This aligns with the current trend in agriculture towards finding new, effective, and ecological methods of protecting plants against diseases .
Properties
IUPAC Name |
2,6-dichloro-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-6-8(7-11(14)16-10)12(17)15-9-4-2-1-3-5-9/h1-7H,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUDZKXEJCIBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)





